N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction proceeds under neutral to weakly basic conditions at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using standard reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the compound can yield brominated derivatives with potential antimicrobial properties .
Scientific Research Applications
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s imidazopyridine structure allows it to bind to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazopyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Uniqueness
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O/c1-16-6-5-13-25-15-20(24-22(16)25)18-9-11-19(12-10-18)23-21(26)14-17-7-3-2-4-8-17/h2-13,15H,14H2,1H3,(H,23,26) |
InChI Key |
FPLNNVHPIOFWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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